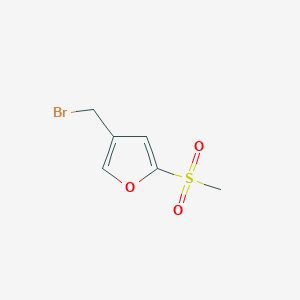

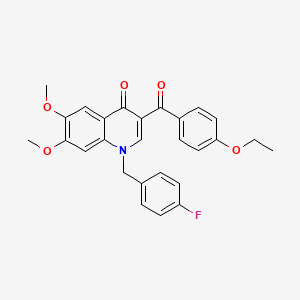

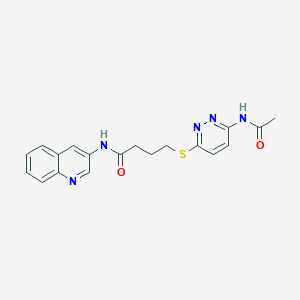

![molecular formula C29H28ClN5OS B2583883 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-51-3](/img/structure/B2583883.png)

5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C29H28ClN5OS and its molecular weight is 530.09. The purity is usually 95%.

BenchChem offers high-quality 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

This compound has been studied for its potential as a human carbonic anhydrase (hCA) inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of hCA have therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. The compound’s ability to inhibit hCA could be leveraged to develop selective inhibitors for different hCA isoforms, which is crucial for targeted therapies .

Antimicrobial Activity

Derivatives of benzhydrylpiperazine, which is part of the compound’s structure, have been evaluated for their antimicrobial activities. These studies suggest that the compound could be effective against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . This opens up possibilities for its use in developing new antimicrobial agents .

ACE Inhibition

The compound’s derivatives have also shown ACE (Angiotensin-Converting Enzyme) inhibition activity. ACE inhibitors are important in the treatment of cardiovascular diseases like hypertension and congestive heart failure. The compound could contribute to the synthesis of new ACE inhibitors with improved efficacy and selectivity .

Neuropharmacology

Given the compound’s interaction with brain-associated hCA VII, there’s potential for neuropharmacological applications. hCA VII plays a role in neuronal excitation and may be involved in controlling neuropathic pain. Inhibitors of this enzyme could lead to new treatments for neuropathic pain and other neurological disorders .

Enzyme Kinetics and Structure-Activity Relationship (SAR)

The compound provides insights into enzyme kinetics and SAR. By studying its interaction with enzymes like hCA, researchers can understand how changes in the compound’s structure affect its activity. This knowledge is crucial for the rational design of more effective drugs .

Role in GABAergic Transmission

hCA VII is involved in GABAergic transmission in the brain, which is essential for inhibitory neurotransmission. The compound’s effect on hCA VII suggests potential research applications in studying GABAergic transmission and its role in various neurological conditions .

Mecanismo De Acción

Target of Action

The primary target of the compound 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is human carbonic anhydrase (hCA). Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

The compound 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol acts as an effective inhibitor of human carbonic anhydrase. It is designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The compound 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol affects the carbonic anhydrase pathway. This pathway is responsible for the reversible hydration of carbon dioxide to bicarbonate and proton ions. The inhibition of this pathway by the compound can lead to significant changes in cellular processes .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Result of Action

The molecular and cellular effects of the action of 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol are primarily related to the inhibition of human carbonic anhydrase. This inhibition can lead to changes in the hydration of carbon dioxide, which can have significant downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of 5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound. Additionally, the presence of other molecules can also influence the compound’s action. More research is needed to fully understand these influences .

Propiedades

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-12-14-24(30)15-13-23)34-18-16-33(17-19-34)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGNOQGLTXEEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

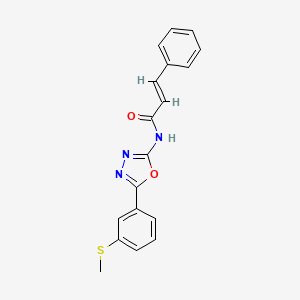

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)

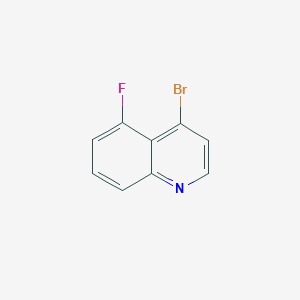

![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)

![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)

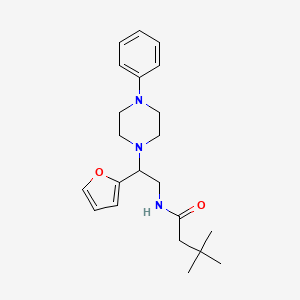

![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)